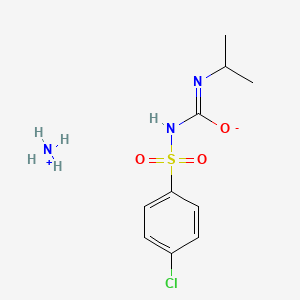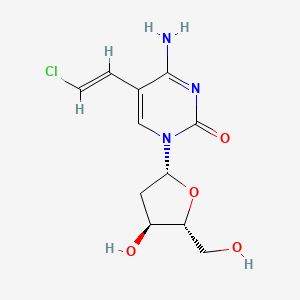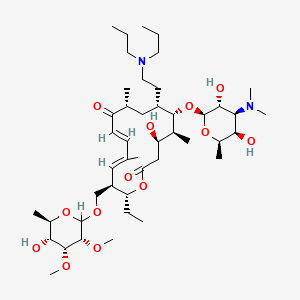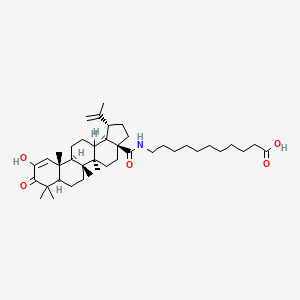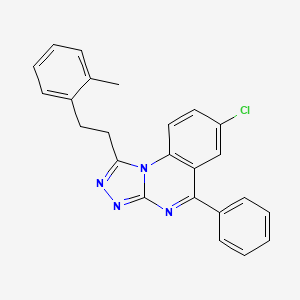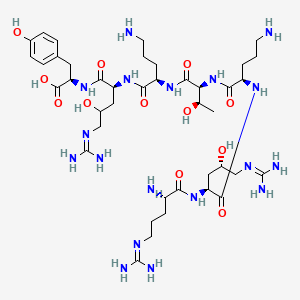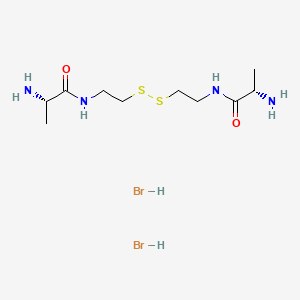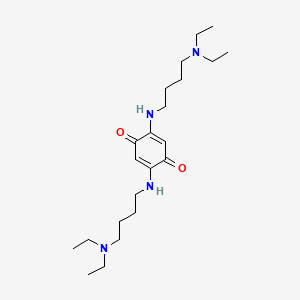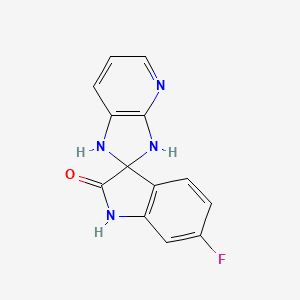![molecular formula C19H16O3 B12730606 (3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one CAS No. 132828-22-9](/img/structure/B12730606.png)
(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one typically involves the condensation of 6-methoxy-4-chromanone with cinnamaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated by filtration, washed, and dried under reduced pressure.
Chemical Reactions Analysis
Types of Reactions
(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of (3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one: Known for its unique structural features and biological activities.
Flavonoids: Naturally occurring compounds with similar chromen-4-one structures, known for their antioxidant and anti-inflammatory properties.
Coumarins: Another class of compounds with a similar core structure, used in various medicinal and industrial applications.
Uniqueness
This compound stands out due to its synthetic origin and the ability to introduce specific functional groups, allowing for tailored properties and applications. Its unique combination of structural features and biological activities makes it a valuable compound for research and development.
Properties
CAS No. |
132828-22-9 |
|---|---|
Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one |
InChI |
InChI=1S/C19H16O3/c1-21-16-10-11-18-17(12-16)19(20)15(13-22-18)9-5-8-14-6-3-2-4-7-14/h2-12H,13H2,1H3/b8-5+,15-9- |
InChI Key |
XEDXCCIPPOQHAP-OTLSHVCWSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)OC/C(=C/C=C/C3=CC=CC=C3)/C2=O |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=CC=CC3=CC=CC=C3)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



